1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672025
InChI: InChI=1S/C9H11NOS/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3
SMILES:
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC17672025

Molecular Formula: C9H11NOS

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one -

Specification

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
IUPAC Name 1-(2-amino-5-methylsulfanylphenyl)ethanone
Standard InChI InChI=1S/C9H11NOS/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3
Standard InChI Key FKDGIWKPSXYNJH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)SC)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzene ring substituted with two functional groups:

  • Amino group (-NH₂) at the 2-position, which confers basicity and hydrogen-bonding capacity.

  • Methylsulfanyl group (-SMe) at the 5-position, introducing sulfur-based hydrophobicity and potential redox activity.
    The acetyl group (-COCH₃) at the 1-position contributes to electron-withdrawing effects, influencing the ring’s electronic distribution .

Table 1: Theoretical Molecular Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₉H₁₁NOSStructural analogy
Molecular Weight197.26 g/molSum of atomic masses
Density~1.2 g/cm³Sulfur-containing analogs
Boiling Point~300–310°CSimilar acetophenone derivatives
LogP (Partition Coefficient)~2.5Methylsulfanyl group contribution

Spectroscopic Characteristics

While experimental spectra are unavailable, density functional theory (DFT) studies on related compounds suggest:

  • IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

  • NMR: Downfield shifts for the acetyl carbonyl carbon (~200 ppm in ¹³C NMR) and deshielded aromatic protons adjacent to the amino and methylsulfanyl groups .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Friedel-Crafts Acylation:

    • Reacting 2-amino-5-(methylsulfanyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Challenges include regioselectivity control and protecting the amino group .

  • Multi-Step Condensation:

    • Adapted from protocols for 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole :

      • Step 1: Condensation of dimethyl cyanodithioimidocarbonate with sodium sulfide.

      • Step 2: Reaction with a bromoethanone derivative.

      • Step 3: Cyclization and functionalization.

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Thiazole ring formationNa₂S, DMF, 70°C52%
AcetylationAcetyl chloride, AlCl₃, 0°CN/A

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the acetyl group; limited water solubility (LogP ~2.5) .

  • Stability: Susceptible to oxidation at the sulfur center, necessitating inert atmosphere storage. The amino group may undergo diazotization under acidic conditions .

Computational Insights

DFT-Derived Geometries

Studies on 5-substituted thiadiazoles reveal:

  • Bond Lengths: C-S bond ~1.76 Å (B3LYP/6-311++G(d,p)), aligning with the methylsulfanyl group’s expected geometry .

  • Dihedral Angles: Aromatic ring and acetyl group coplanarity (dihedral ~176°), favoring conjugation .

Table 3: Key DFT Parameters for Structural Analog

ParameterB3LYP ValueM06-2X Value
C-S Bond Length (Å)1.7601.742
C=O Stretch (cm⁻¹)16851679
HOMO-LUMO Gap (eV)4.124.08

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s structure aligns with scaffolds used in:

  • Antimicrotubule Agents: Analogous to 5-(3',4',5'-trimethoxybenzoyl)thiazoles, which inhibit tubulin polymerization at IC₅₀ = 1.2 µM .

  • Kinase Inhibitors: The amino-acetyl motif is prevalent in EGFR and VEGFR inhibitors .

Material Science

  • Liquid Crystals: Sulfur and acetyl groups enhance anisotropic polarizability, a key trait for mesophase formation.

  • Polymer Additives: Thioether linkages improve thermal stability in polyesters and epoxies .

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